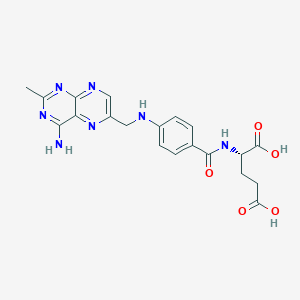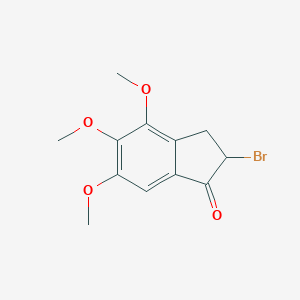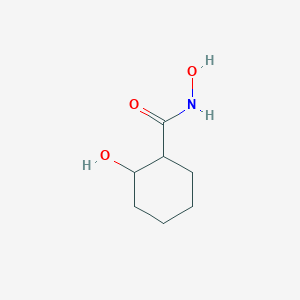
N,2-dihydroxycyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2-dihydroxycyclohexane-1-carboxamide, commonly known as DHC, is a cyclic amide that has gained significant attention in the scientific community due to its potential therapeutic applications. DHC is a white crystalline solid that is soluble in water and has a molecular weight of 161.17 g/mol.
作用机制
DHC acts by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory cytokines. DHC also acts as a scavenger of reactive oxygen species (ROS), reducing oxidative stress in cells. Additionally, DHC has been found to activate the Nrf2-Keap1 signaling pathway, which plays a key role in cellular defense against oxidative stress.
生化和生理效应
DHC has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DHC has also been found to reduce oxidative stress in cells by scavenging ROS. In addition, DHC has been found to have a protective effect on neuronal cells, reducing cell death and promoting cell survival.
实验室实验的优点和局限性
One advantage of using DHC in lab experiments is its low toxicity. DHC has been found to have a high safety profile, making it a suitable candidate for in vitro and in vivo studies. However, one limitation of using DHC is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of future directions for the study of DHC. One area of research is the development of DHC-based therapeutics for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the investigation of the potential anti-inflammatory and antioxidant effects of DHC in the context of other diseases such as cancer and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanism of action of DHC and to optimize its synthesis and formulation for therapeutic use.
合成方法
DHC can be synthesized through a multistep process involving the reaction of cyclohexanone with hydroxylamine hydrochloride to form a cyclic hydroxamic acid. The hydroxamic acid is then reduced using sodium borohydride to produce DHC. The purity of the product can be improved through recrystallization using an appropriate solvent.
科学研究应用
DHC has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. DHC has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types. It has also been found to have a protective effect on neuronal cells, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
118873-03-3 |
|---|---|
产品名称 |
N,2-dihydroxycyclohexane-1-carboxamide |
分子式 |
C7H13NO3 |
分子量 |
159.18 g/mol |
IUPAC 名称 |
N,2-dihydroxycyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H13NO3/c9-6-4-2-1-3-5(6)7(10)8-11/h5-6,9,11H,1-4H2,(H,8,10) |
InChI 键 |
QUZYEUWAFAWHQG-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NO)O |
规范 SMILES |
C1CCC(C(C1)C(=O)NO)O |
同义词 |
Cyclohexanecarbohydroxamic acid, 2-hydroxy- (6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



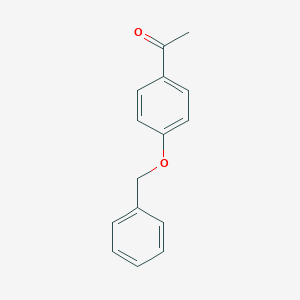
![4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B47277.png)
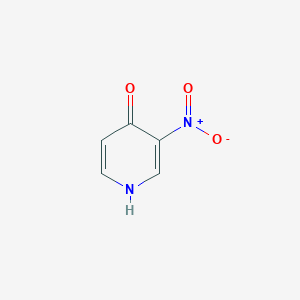
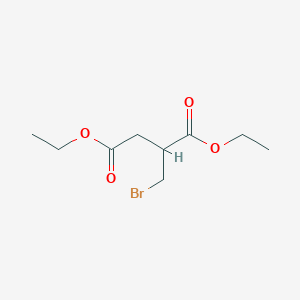
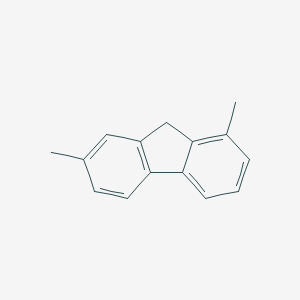
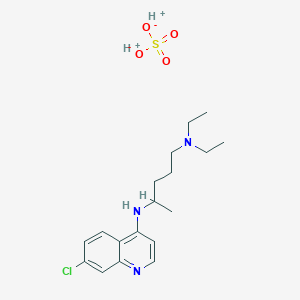
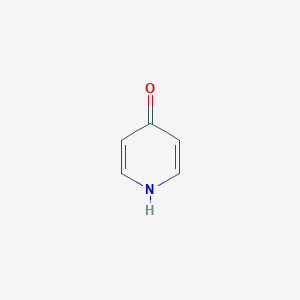
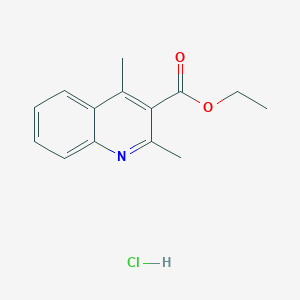
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol](/img/structure/B47291.png)
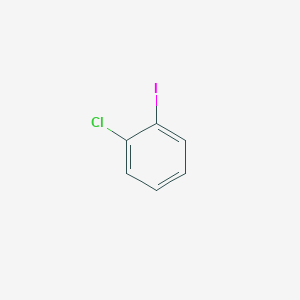
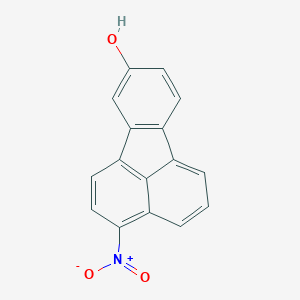
![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester](/img/structure/B47297.png)
